molecular formula C11H9BrFNO2 B12286633 Methyl 4-Bromo-7-fluoroindole-3-acetate

Methyl 4-Bromo-7-fluoroindole-3-acetate

Cat. No.: B12286633
M. Wt: 286.10 g/mol
InChI Key: CQAQIJDVOJGUTC-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H9BrFNO2

Molecular Weight

286.10 g/mol

IUPAC Name

methyl 2-(4-bromo-7-fluoro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H9BrFNO2/c1-16-9(15)4-6-5-14-11-8(13)3-2-7(12)10(6)11/h2-3,5,14H,4H2,1H3

InChI Key

CQAQIJDVOJGUTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

Mechanism of Action

Biological Activity

Methyl 4-Bromo-7-fluoroindole-3-acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₉BrFNO₂ and a molecular weight of 286.10 g/mol. The structural features include:

  • Bromine atom at the 4-position
  • Fluorine atom at the 7-position
  • Acetate group at the 3-position

These substituents significantly influence the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole ring structure allows it to bind to receptors and enzymes, modulating their activity. The presence of bromine and fluorine enhances its binding affinity and selectivity towards these targets, making it a valuable compound in pharmacological applications.

Biological Activities

  • Anticancer Properties :
    • Indole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This compound is hypothesized to exhibit similar properties due to its structural characteristics.
  • Antiviral Activity :
    • Research indicates that indole compounds can act as antiviral agents. For instance, derivatives like 7-fluoroindole have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms .
  • Antimicrobial Effects :
    • Some studies suggest that compounds with indole structures can inhibit the growth of pathogenic bacteria without promoting antibiotic resistance. This includes effects on biofilm formation and virulence factor production in bacteria such as Pseudomonas aeruginosa .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInduces apoptosis in cancer cells
7-FluoroindoleAntiviralInhibits viral replication
Ethyl 4-Bromo-7-fluoroindole-3-acetateAntimicrobialInhibits biofilm formation in Pseudomonas aeruginosa

Case Study 1: Anticancer Activity

A study conducted on various indole derivatives, including this compound, demonstrated significant inhibition of tumor cell growth in vitro. The compound was tested against several cancer cell lines, showing effective dose-dependent cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was evaluated for its ability to inhibit biofilm formation by Pseudomonas aeruginosa. Results indicated that the compound effectively reduced biofilm biomass without affecting planktonic cell growth, suggesting a targeted antivirulence mechanism.

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